molecular formula C16H9Cl2F3N4 B4326893 N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine

N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine

Cat. No. B4326893
M. Wt: 385.2 g/mol
InChI Key: XQRHPKQKRNZATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine, also known as BCFP, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has gained attention due to its ability to target specific proteins that are involved in cancer cell proliferation.

Mechanism of Action

N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine targets specific proteins involved in cancer cell proliferation, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these proteins, N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine prevents the cancer cells from growing and dividing.
Biochemical and physiological effects:
N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has been shown to have minimal toxicity in normal cells. However, it can cause some side effects, including gastrointestinal disturbances, fatigue, and headache. N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has also been shown to have a short half-life, which limits its effectiveness in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine is its specificity towards cancer cells, which reduces the risk of toxicity in normal cells. However, the short half-life of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine limits its effectiveness in cancer treatment. Additionally, the cost of synthesizing N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine can be a limitation for lab experiments.

Future Directions

For N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine research include improving its pharmacokinetic properties to increase its effectiveness in cancer treatment. This can be achieved through structural modifications of the compound. Additionally, N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine can be tested in combination with other cancer treatments to enhance its efficacy. Further studies are also needed to investigate the potential of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine is a promising small molecule inhibitor that has shown potential in cancer treatment. Its specificity towards cancer cells and ability to target specific proteins involved in cancer cell proliferation make it a promising candidate for further research. However, its short half-life and cost of synthesis are limitations that need to be addressed. Future research should focus on improving the pharmacokinetic properties of N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine and investigating its potential in other diseases.

Scientific Research Applications

N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N,N'-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has been tested against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in animal models of cancer.

properties

IUPAC Name

2-N,4-N-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N4/c17-10-5-8(1-3-12(10)19)23-15-14(21)7-22-16(25-15)24-9-2-4-13(20)11(18)6-9/h1-7H,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRHPKQKRNZATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)F)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In like manner to the preparation of N2,N4-bis(3-hydroxyphenyl)-5-fluoro-2,4-pyrimidinediamine, 2,4-dichloro-5-fluoropyrimidine and 3-chloro-4-fluoroaniline were reacted to yield N2,N4-bis(3-chloro-4-fluorophenyl)-5-fluoro-2,4-pyrimidinediamine. 1H NMR (CDCl3+CD3OD)): δ 7.81 (d, 1H), 7.60 (m, 1H), 7.58 (m, 1H), 7.38 (m, 1H), 7.19 (m, 1H), 7.0 (m, 2H); LCMS: ret. time: 28.98 min.; purity: 97%; MS (m/e): 385:(M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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